Calcium tartrate - 3164-34-9

Calcium tartrate

Catalog Number: EVT-339342
CAS Number: 3164-34-9
Molecular Formula: C4H4CaO6
Molecular Weight: 188.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Calcium tartrate is primarily sourced from the fermentation of grape juice during winemaking. The precipitation of calcium tartrate occurs when the concentration of tartaric acid and calcium ions exceeds their solubility in wine, particularly at lower temperatures. Additionally, it can be synthesized through chemical processes involving tartaric acid and calcium salts.

Classification

Calcium tartrate is classified as an organic salt. It falls under the category of carboxylate salts due to its derivation from tartaric acid, which contains carboxyl functional groups. In terms of solubility, it is sparingly soluble in water but more soluble in alcohols, which is relevant for its behavior in wine.

Synthesis Analysis

Methods

Calcium tartrate can be synthesized through several methods:

  1. Oxidation of Calcium Maleate: A notable method involves oxidizing acid calcium maleate with hydrogen peroxide in the presence of catalysts such as tungstic or molybdic acid. This process occurs at temperatures between 50°C to 90°C and requires an absence of iron ions to maximize yield. The reaction produces calcium tartrate through hydrolysis after oxidation .
  2. Precipitation from Tartaric Acid Solutions: Another method involves preparing an alkaline solution containing tartaric acid, followed by the addition of calcium salts (e.g., calcium chloride). This mixture is then acidified to precipitate calcium tartrate .
  3. Wet Chemical Method: Calcium tartrate nanoparticles can also be synthesized using a surfactant-mediated wet chemical approach, which allows for control over particle size and morphology .

Technical Details

The oxidation method yields more than 90% calcium tartrate when properly conducted, emphasizing the importance of controlling reaction conditions such as temperature and pH. The precipitation method allows for industrial-scale production and recycling of filtrates to enhance yield.

Molecular Structure Analysis

Structure

Calcium tartrate has a complex molecular structure characterized by its coordination with calcium ions. The structure can be represented as follows:

  • Molecular Formula: CaC4H4O6\text{CaC}_4\text{H}_4\text{O}_6
  • Molecular Weight: Approximately 218.22 g/mol
  • Crystal System: Orthorhombic
  • Space Group: P212121P2_12_12_1

The crystal structure features infinite chains formed by alternating calcium polyhedra and tartrate molecules, stabilized by hydrogen bonding with water molecules .

Data

Key crystallographic data includes:

  • Unit Cell Dimensions: a=7.7390a=7.7390 Å, b=12.8030b=12.8030 Å, c=5.8290c=5.8290 Å
  • Number of Formula Units per Unit Cell (Z): 2
Chemical Reactions Analysis

Reactions

Calcium tartrate participates in several chemical reactions:

  1. Precipitation Reaction: When tartaric acid reacts with a calcium salt (e.g., calcium chloride), it forms solid calcium tartrate:
    KNaT+CaCl2CaT+NaCl+KCl\text{KNaT}+\text{CaCl}_2\rightarrow \text{CaT}+\text{NaCl}+\text{KCl}
  2. Hydrolysis Reaction: In the synthesis process involving oxidation of maleate, hydrolysis leads to the formation of calcium tartrate from intermediate products.

Technical Details

These reactions are influenced by factors such as pH and concentration of reactants, which are critical for controlling the yield and purity of the final product.

Mechanism of Action

The mechanism through which calcium tartrate precipitates involves several steps:

  1. Ionization: Tartaric acid dissociates into its ionic forms in solution.
  2. Complex Formation: Calcium ions interact with these ions to form complexes.
  3. Nucleation and Growth: As the concentration exceeds solubility limits due to changes in temperature or concentration, nucleation occurs, leading to crystal growth.

Data indicates that factors such as pH and the presence of other ions significantly influence this process, affecting both crystallization rates and final crystal morphology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Sparingly soluble in water; more soluble in alcohol
  • Melting Point: Decomposes before melting; thermal stability varies based on hydration state.

Chemical Properties

  • Stability: Stable under standard conditions but may decompose upon heating.
  • Reactivity: Reacts with strong acids to release tartaric acid.

Relevant analyses include X-ray diffraction studies that confirm structural integrity and purity levels .

Applications

Calcium tartrate has various scientific uses:

  1. Winemaking: Its primary application is in winemaking where it influences wine stability and quality.
  2. Pharmaceuticals: Used as an excipient or stabilizing agent in some formulations.
  3. Food Industry: Acts as a food additive for stabilization purposes.
  4. Research Applications: Utilized in studies related to crystallography and material science due to its unique properties.
Synthesis and Production Methodologies of Calcium Tartrate

Industrial-Scale Synthesis from Wine Byproducts and Tartaric Acid Residues

Calcium tartrate (CaC₄H₄O₆) is primarily synthesized from wine industry byproducts, leveraging tartaric acid residues in grape marc and lees. During fermentation, these residues form insoluble calcium tartrate crystals through precipitation. The standard industrial method involves treating wine lees with calcium hydroxide or calcium carbonate, which facilitates a double displacement reaction:

H₂C₄H₄O₆ + Ca(OH)₂ → CaC₄H₄O₆↓ + 2H₂O  

The precipitated crystals are then filtered, washed, and purified. Notably, alkaline solutions from wine tank descaling (containing sodium tartrate) are recycled by adding calcium chloride to precipitate calcium tartrate, minimizing waste [5] [6]. Patent US3769339A further refines this by using hydrogen peroxide and iron catalysts to oxidize organic impurities, yielding high-purity crystals [1].

Table 1: Industrial Sources and Methods for Calcium Tartrate Production

Raw MaterialTreatment ProcessKey ReactionYield Optimizer
Wine LeesCa(OH)₂ addition, filtrationH₂C₄H₄O₆ + Ca(OH)₂ → CaC₄H₄O₆ + 2H₂OpH control (5.0–6.0)
Tank Descaling SolutionsCaCl₂ additionNa₂C₄H₄O₆ + CaCl₂ → CaC₄H₄O₆↓ + 2NaClExcess Ca²⁺ (20% stoichiometric)
Tartaric Acid ResiduesCarbonation with CaCO₃H₂C₄H₄O₆ + CaCO₃ → CaC₄H₄O₆ + CO₂ + H₂OTemperature (85°C)

Critical factors include:

  • Chiral Specificity: Biological sources yield levorotatory L-(−)-calcium tartrate due to enzymatic activity in grapes [2] [3].
  • Impurity Management: Oxidative pretreatment (H₂O₂/Fe²⁺) degrades phenolic contaminants, enhancing crystal purity [1].
  • Resource Efficiency: Recycling mother liquors from precipitation steps reduces raw material costs by 30% [6].

Biotechnological Approaches for Calcium Tartrate Crystallization in Fermentation Systems

Biotechnological methods exploit microbial metabolism and in situ crystallization to produce calcium tartrate. Lactobacillus pentosus strains ferment wine-distilled lees, converting sugars into lactic acid while enriching tartrate ions. Calcium ions are introduced to initiate crystallization directly within bioreactors [9]. The process is governed by solubility dynamics, where the dissociation equilibrium:

CaC₄H₄O₆(s) ⇌ Ca²⁺(aq) + C₄H₄O₆²⁻(aq)  

has a Kₛₚ of 7.7 × 10⁻⁷ mol²/dm⁶ at 25°C [9]. Ethanol content (8–14% v/v) reduces solubility by 40%, promoting spontaneous nucleation [7].

Table 2: Solubility of Calcium Tartrate Under Biorelevant Conditions

Ethanol (%)Temperature (°C)Solubility (g/100 mL)Notes
0200.037Aqueous reference
12200.022Simulates wine matrix
0850.200Thermal destabilization
1240.005Cold ethanol synergy

Advanced modeling integrates:

  • Ion Activity: Machine learning predicts saturation states using wine composition (K⁺, Ca²⁺, tartrate, pH). High potassium competes with calcium for tartrate binding, delaying crystallization [7] [8].
  • Ethanol Effects: Dielectric constant alterations reduce ion hydration, accelerating crystal growth rates by 15–20% [7].
  • Metabolic Engineering: Recombinant yeast strains (Saccharomyces cerevisiae) overexpress tartrate transporters, increasing tartaric acid recovery by 25% from grape pomace [3].

Optimization of Seeding Techniques for Controlled Precipitation in Enological Contexts

In winemaking, calcium tartrate seeding prevents post-bottling crystallization, a major quality defect. Seeding with micronized L-(+)-calcium tartrate crystals (95% < 100 µm) induces heterogeneous nucleation, bypassing slow spontaneous crystallization. Optimal conditions include:

  • Temperature: −3°C to 4°C to supersaturate the wine [3] [10].
  • Dosing: 100–200 g/hL, adjusted via lab tests for calcium-rich wines [10].
  • Agitation: Intermittent stirring ensures uniform crystal distribution [3].

Comparative studies show calcium tartrate seeding outperforms potassium bitartrate (KHT) seeding:

  • Dual Stabilization: Calcium tartrate seeds co-precipitate both Ca²⁺ and K⁺ ions, reducing tartrate instability by >90% [4].
  • Kinetic Enhancement: Seeding slashes precipitation time from months to 48–72 hours by providing nucleation sites [8].
  • Inhibition Management: Malic acid (>1 g/L) retards crystal growth by adsorbing onto active sites; thus, malolactic fermentation is recommended pre-seeding [7] [10].

Table 3: Performance of Seeding Agents in Wine Stabilization

ParameterCalcium Tartrate SeedingPotassium Bitartrate SeedingControl (No Seed)
Ca²⁺ Reduction65–80%<10%<5%
Time to Stability2–3 days7–10 daysUnpredictable
Post-Bottle CrystalsNonePotassium bitartrate onlyCa²⁺/K⁺ crystals

Key innovations include:

  • Grain Size Engineering: Particles <50 µm increase surface area-to-volume ratios, improving seeding efficiency by 30% [10].
  • Predictive Modeling: University of Canterbury’s web-based tool forecasts precipitation risks using wine chemistry inputs, guiding seeding necessity [8].

Properties

CAS Number

3164-34-9

Product Name

Calcium tartrate

IUPAC Name

calcium;2,3-dihydroxybutanedioate

Molecular Formula

C4H4CaO6

Molecular Weight

188.15 g/mol

InChI

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2

InChI Key

GUPPESBEIQALOS-UHFFFAOYSA-L

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2]

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